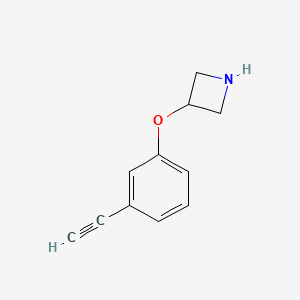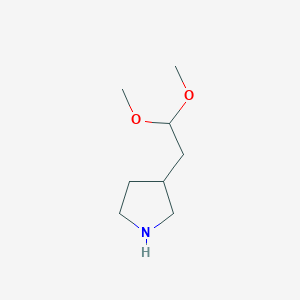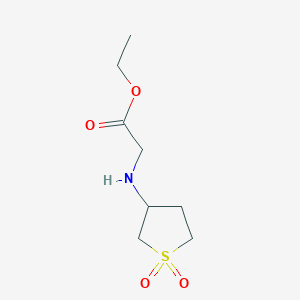
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 g/mol . . This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and an ethyl ester of glycine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the sulfone group, followed by the esterification of glycine with ethanol . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfone group.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate involves its interaction with specific molecular targets and pathways. The sulfone group and ethyl ester moiety play crucial roles in its reactivity and binding affinity. The compound may act as an activator or inhibitor of certain enzymes and receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring with a sulfone group but differ in their additional functional groups.
Glycine esters: These compounds have similar ester groups but lack the tetrahydrothiophene ring.
Uniqueness
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)glycinate is unique due to its specific combination of a tetrahydrothiophene ring with a sulfone group and an ethyl ester of glycine. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15NO4S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
ethyl 2-[(1,1-dioxothiolan-3-yl)amino]acetate |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-8(10)5-9-7-3-4-14(11,12)6-7/h7,9H,2-6H2,1H3 |
Clave InChI |
WVQJMGCIEWVBFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

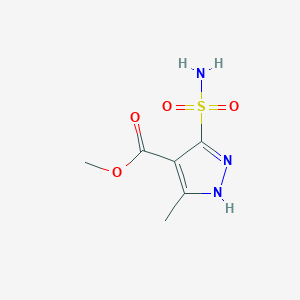
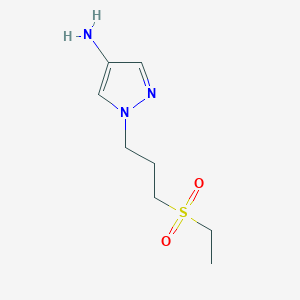
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
